2-Amino-2,4-dimethylpentan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13807308
Molecular Formula: C7H18ClNO
Molecular Weight: 167.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18ClNO |
|---|---|
| Molecular Weight | 167.68 g/mol |
| IUPAC Name | 2-amino-2,4-dimethylpentan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C7H17NO.ClH/c1-6(2)4-7(3,8)5-9;/h6,9H,4-5,8H2,1-3H3;1H |
| Standard InChI Key | PPMWBDYRMBNPBX-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C)(CO)N.Cl |
| Canonical SMILES | CC(C)CC(C)(CO)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pentan-1-ol backbone substituted with methyl groups at positions 2 and 4, an amino group at position 2, and a hydrochloride counterion. Its IUPAC name, 2-amino-2,4-dimethylpentan-1-ol hydrochloride, reflects this arrangement . The stereochemistry is critical, as the (S)-enantiomer (CAS 2705054-01-7) is explicitly manufactured for pharmaceutical applications .
Key structural identifiers include:
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SMILES: CC(C)CC(C)(CO)N.Cl
The branched structure enhances steric hindrance, influencing reactivity and molecular interactions.
Physical and Chemical Properties
Data aggregated from vendor specifications and PubChemLite reveal the following properties:
The hydrochloride salt’s solubility in polar solvents facilitates its use in aqueous reaction conditions, while the free base’s lower solubility suits organic-phase syntheses .
Synthesis and Manufacturing
Industrial Synthesis Pathways
The synthesis typically begins with 2,4-dimethylpentan-1-ol or (S)-2-amino-4,4-dimethylpentanoic acid . A common route involves:
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Reduction: Carboxylic acid precursors are reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination, followed by hydrochloride salt formation .
Optimized industrial processes emphasize yield maximization (≥97% purity) and stereochemical control, particularly for the (S)-enantiomer .
Key Reaction Parameters
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Temperature: 0–25°C for reduction steps to prevent side reactions.
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Catalysts: Palladium or nickel catalysts in hydrogenation steps .
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Workup: Acidic aqueous conditions for hydrochloride crystallization .
Applications in Pharmaceutical and Organic Chemistry
Drug Intermediate
The compound’s chiral centers make it valuable in synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a building block for:
Catalysis and Ligand Design
The amino and hydroxyl groups enable coordination to metal catalysts, enhancing asymmetric induction in reactions like hydrogenation .
Peptide Mimetics
Incorporation into peptide backbones modifies conformational stability, aiding in protease-resistant drug design .
Analytical Characterization
Spectroscopic Methods
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MS: ESI-MS ([M+H]⁺ at m/z 132.138) and collision cross-section data (130.4 Ų) validate molecular identity .
Chromatography
HPLC with chiral stationary phases resolves enantiomers, critical for pharmaceutical quality control .
Recent Developments and Future Directions
Green Synthesis Initiatives
Recent efforts focus on replacing LiAlH₄ with biocatalytic reductions to minimize waste .
Expanding Therapeutic Applications
Ongoing research explores its utility in mRNA vaccine adjuvants and neurodegenerative disease therapeutics .
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